molecular formula C28H29NO6 B11311855 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11311855
M. Wt: 475.5 g/mol
InChI Key: YFBHTMMSFCXUTM-UHFFFAOYSA-N
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Description

This compound, with the CAS number 929858-33-3 and molecular formula C₂₇H₂₇NO₆, is a furochromenone derivative featuring a fused furo[3,2-g]chromen-7-one core. Key structural attributes include:

  • A 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a 3-oxopropyl chain.
  • 2,3,5-Trimethyl substitutions on the furochromenone scaffold.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

6-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C28H29NO6/c1-15-17(3)34-23-13-24-22(12-21(15)23)16(2)20(28(31)35-24)6-7-27(30)29-9-8-18-10-25(32-4)26(33-5)11-19(18)14-29/h10-13H,6-9,14H2,1-5H3

InChI Key

YFBHTMMSFCXUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This intermediate can be synthesized through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with nitroalkanes . The subsequent steps involve the condensation of this intermediate with various reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related furochromenone derivatives, focusing on substituents, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound (CAS 929858-33-3) Furo[3,2-g]chromen-7-one 2,3,5-Trimethyl; 3-(6,7-dimethoxydihydroisoquinolinyl)propionyl C₂₇H₂₇NO₆ 473.5 g/mol Dihydroisoquinoline moiety may enhance receptor binding; methoxy groups improve lipophilicity .
(Z)-2-[(3,4-Dihydroxystyryl)-2-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (7) Furo[3,2-g]chromene-3,7-dione 2-Isopropyl; 3,4-dihydroxystyryl C₂₃H₂₀O₆ 404.4 g/mol Catechol (3,4-dihydroxyphenyl) group confers antioxidant potential; lower molecular weight.
(Z)-2-(5-Formyl-3-hydroxy-3-methoxystyryl)-2-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (8) Furo[3,2-g]chromene-3,7-dione 2-Isopropyl; 5-formyl-3-hydroxy-3-methoxystyryl C₂₅H₂₂O₇ 434.4 g/mol Formyl and methoxy groups may enhance electrophilic reactivity; synthesized in 37% yield.
6-Hydroxyluteolin 7-O-rhamnoside (FDB021743) Flavone glycoside 5,6,7-Trihydroxy; 7-O-rhamnoside C₂₁H₂₀O₁₁ 448.4 g/mol Glycosylation improves solubility; hydroxyl groups enable radical scavenging .
9-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one (FDB002673) Furo[3,2-g]chromen-7-one 9-(2,3-Dihydroxy-3-methylbutoxy) C₁₇H₁₈O₆ 318.3 g/mol Diol side chain may enhance hydrogen bonding; weaker acidity due to ether linkage .

Critical Analysis

Substituent Impact on Bioactivity: The target compound’s 6,7-dimethoxydihydroisoquinoline group distinguishes it from simpler analogs like Compound 7 (catechol) or Compound 8 (formyl). This moiety may enhance interactions with enzymes or receptors due to its planar aromatic system and methoxy-induced lipophilicity . Compounds with glycosidic linkages (e.g., 6-hydroxyluteolin 7-O-rhamnoside) exhibit improved aqueous solubility, whereas the target compound’s methyl and methoxy groups likely favor membrane permeability .

Spectroscopic Characterization :

  • While Compounds 7 and 8 were characterized via IR, NMR, and UV , analogous data for the target compound are absent, limiting direct comparisons of electronic or steric effects.

Research Implications and Gaps

  • Pharmacological Profiling: The dihydroisoquinoline moiety in the target compound warrants evaluation for kinase inhibition or antimicrobial activity, given its structural resemblance to bioactive isoquinoline alkaloids.
  • Synthetic Optimization : Higher-yield routes (e.g., >37% as seen in Compound 8) should be explored to enable scalable production.
  • Comparative Bioassays : Direct comparisons of antioxidant, anti-inflammatory, or antimicrobial efficacy between the target compound and its analogs are needed to validate structure-activity relationships.

Biological Activity

The compound 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 439.5 g/mol. The structure includes a furochromone core fused with an isoquinoline moiety, which is known to influence its biological interactions.

Research indicates that compounds similar to the target molecule may exhibit diverse biological activities, including:

  • Anticancer Activity : Isoquinoline derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxic effects against breast carcinoma cells (MCF-7), with an IC50 value of 1.72 µg/mL compared to 5-fluorouracil's IC50 of 4.8 µg/mL .
  • Antimicrobial Effects : Some isoquinoline derivatives have shown promising antimicrobial properties. A study indicated that certain synthesized compounds exhibited broad-spectrum antimicrobial activity, outperforming reference drugs in some cases .
  • Muscle Contractility Modulation : The compound's analogs have been shown to affect smooth muscle contractility by modulating calcium currents and receptor activity. Specifically, a related compound was found to reduce calcium-dependent contractions in smooth muscle tissues by influencing muscarinic acetylcholine receptors and serotonin receptors .

Anticancer Studies

A study published in Molecules explored the anticancer potential of a related isoquinoline derivative. The findings revealed that the compound significantly inhibited the growth of various cancer cell lines and induced apoptosis through the activation of specific signaling pathways.

CompoundCell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Isoquinoline DerivativeMCF-71.724.8 (5-fluorouracil)
Thiourea AnalogMCF-71.504.8 (5-fluorouracil)

Antimicrobial Studies

Another investigation assessed the antimicrobial efficacy of synthesized thiourea derivatives containing isoquinoline structures against various pathogens.

CompoundActivityReference
Compound 3jBroad-spectrum antimicrobial
Compound 3mSimilar or better than reference drug

Pharmacological Profiles

The pharmacological profiles of compounds similar to the target molecule suggest they may act as modulators for various receptors involved in pain and inflammation pathways.

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